molecular formula C33H34N6O5 B13444579 6-Nor-6-cyanodihydroergotamine

6-Nor-6-cyanodihydroergotamine

Cat. No.: B13444579
M. Wt: 594.7 g/mol
InChI Key: PSHDCWPEXIBNDE-JGRZULCMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nor-6-cyanodihydroergotamine typically involves the reaction of cyanogen bromide with dihydroergotamine . The reaction is carried out in chloroform at ambient temperature for approximately 30 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.

Chemical Reactions Analysis

Types of Reactions

6-Nor-6-cyanodihydroergotamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

6-Nor-6-cyanodihydroergotamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Nor-6-cyanodihydroergotamine is not well-documented. as an intermediate in the synthesis of dihydroergotamine, it is likely to share some similarities. Dihydroergotamine acts as an agonist at serotonin receptors, causing vasoconstriction of intracranial blood vessels and interacting with dopamine and adrenergic receptors . This mechanism is crucial for its therapeutic effects in treating migraines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nor-6-cyanodihydroergotamine is unique due to its specific structure and role as an intermediate in the synthesis of dihydroergotamine. Its selective venoconstrictor properties and potential biological activities make it a valuable compound for research and pharmaceutical applications.

Properties

Molecular Formula

C33H34N6O5

Molecular Weight

594.7 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-cyano-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1

InChI Key

PSHDCWPEXIBNDE-JGRZULCMSA-N

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C#N

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N

Origin of Product

United States

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